

simotinib pharmacokinetic variability causes

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Compound Focus: Simotinib

CAS No.: 944258-89-3

Cat. No.: S547966

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Simotinib Pharmacokinetic Parameters

Parameter	Value / Range	Conditions & Notes
Time to Max Concentration (Tmax)	1 - 4 hours	After multiple-dose administration [1] [2]
Elimination Half-Life (T1/2)	6.2 - 13.0 hours	After multiple-dose administration [1] [2]
Maximum Concentration (Cmax)	254.79 ± 98.30 µg/L	Mean value from a study in healthy volunteers [3]
Area Under the Curve (AUC0-t)	1262.59 ± 501.41 µg/L * h	Mean value from a study in healthy volunteers [3]
Dose Range Studied	100 mg - 650 mg	Orally administered twice daily in 28-day cycles [1] [4]
Dose-Exposure Relationship	No clear relationship observed	After multiple-dose administration [1] [4]
Analytical Method	LC-ESI-MS/MS	Using erlotinib as an internal standard; method range: 2.058-3000 µg/L [3]

Experimental Protocol: Quantifying Simotinib in Plasma

For your technical support materials, here is a validated bioanalytical method for determining **simotinib** concentration in human plasma, as cited in the research [3]:

- **Sample Preparation:** A simple liquid-liquid extraction using **diethyl ether**.
- **Chromatography:**
 - **Column:** Agilent TC-C18 (4.6 × 150 mm, 5 μm).
 - **Elution:** Isocratic gradient elution.
- **Mass Spectrometry Detection:**
 - **Ion Source:** Electrospray ionization (ESI).
 - **Mode:** Multiple Reaction Monitoring (MRM).
 - **Monitored Transitions:**
 - **Simotinib:** m/z 501.2 → 182.1
 - **Internal Standard (Erlotinib):** m/z 394.4 → 278.1
- **Method Validation:** The calibration curve was linear, and both intra- and inter-day precision were within acceptable limits (<10%) [3].

FAQs and Troubleshooting Insights

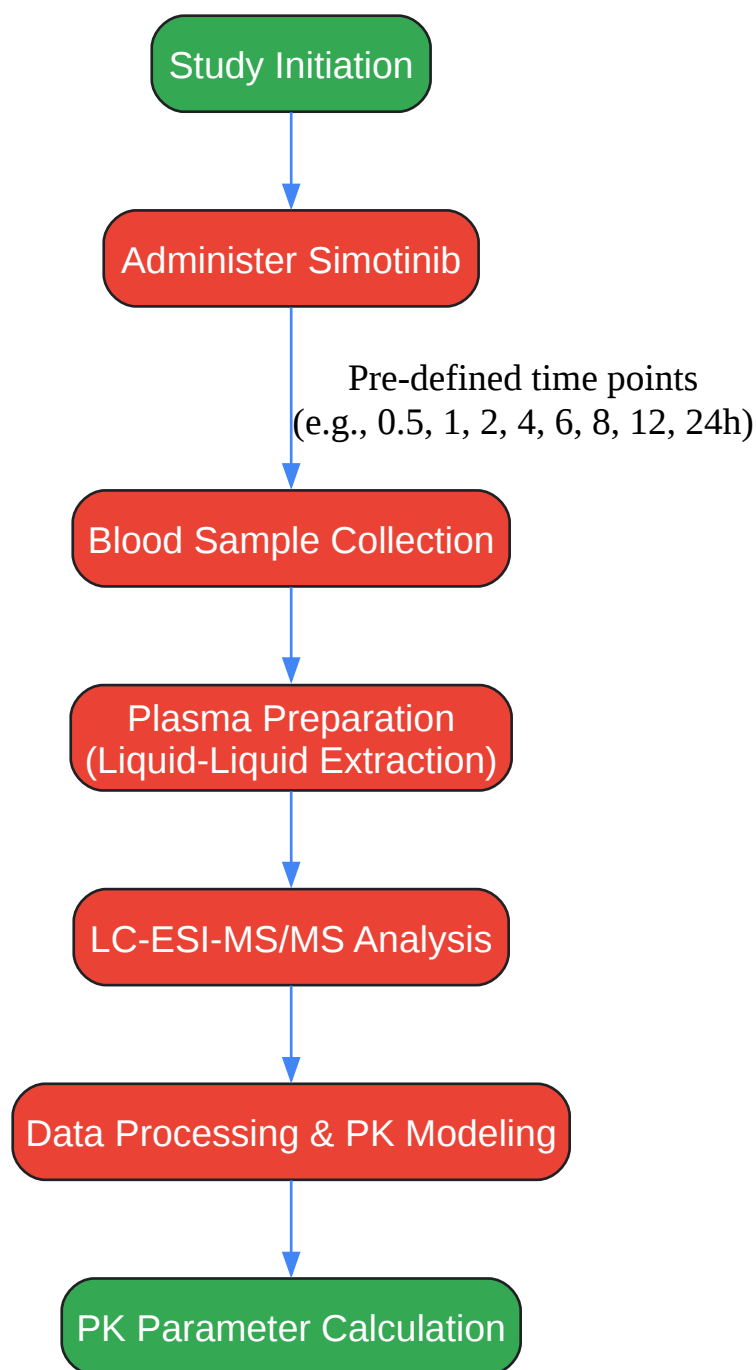
While direct causes for **simotinib**'s variability are not specified in the available literature, here are some general factors that commonly influence the pharmacokinetics of tyrosine kinase inhibitors (TKIs) like **simotinib**, which you can incorporate into your guides:

- **Q: What factors could cause variability in simotinib exposure between patients?**
 - **A:** Based on general TKI pharmacology, potential sources of variability include [5]:
 - **Drug-Drug Interactions (DDIs):** **Simotinib** is likely metabolized by cytochrome P450 (CYP) enzymes. Concomitant use of strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) could significantly increase or decrease its plasma levels.
 - **Food and Gastric pH:** As a weak base, the absorption of **simotinib** could be impaired by acid-reducing agents (e.g., proton pump inhibitors) that elevate gastric pH.
 - **Individual Physiology:** Differences in liver function, body composition, and albumin levels can affect drug metabolism and distribution.
 - **Genetic Polymorphisms:** Variations in genes encoding drug-metabolizing enzymes or transporters may contribute to inter-individual differences.

- **Q: The pharmacokinetic study showed no dose-response relationship. What could this imply?**
 - **A:** This observation, reported in the phase Ib trial, suggests that **simotinib**'s exposure may not increase proportionally with dose beyond a certain point [1] [2]. This is often due to **saturable absorption or metabolism**. It underscores the importance of therapeutic drug monitoring rather than relying solely on dose escalation.
- **Q: How can we manage the risk of drug-drug interactions in patients on simotinib?**
 - **A:** A key strategy is **vigilant medication reconciliation** [5]. Screen all concomitant medications for their potential to inhibit or induce CYP enzymes (particularly CYP3A4). When interactions are unavoidable, close monitoring of plasma levels (if available) and adverse events is crucial for dose adjustment.

Experimental Workflow for PK Analysis

The following diagram outlines the core workflow for a **simotinib** pharmacokinetic study, based on the methodologies from the search results:



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